1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
Description
The compound 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a hybrid heterocyclic architecture. Its structure integrates a pyrazole core substituted with a pyridinyl-oxadiazole moiety at the 1-position and a phenylethyl carboxamide group at the 4-position.
Properties
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-15(17-9-7-6-8-10-17)27-21(31)19-14-26-30(16(19)2)20-13-18(11-12-25-20)22-28-23(29-32-22)24(3,4)5/h6-15H,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGZIPHLVHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the pyrazole ring. Common synthetic routes may involve the use of reagents such as tert-butylamine, pyridine-2-carboxylic acid, and hydrazine hydrate. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The unique structural features of the compound position it as a promising candidate for drug development:
- Anticancer Research : Initial studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism likely involves the inhibition of specific enzymes or receptors that are integral to cancer progression.
Biological Studies
The compound's ability to interact with biological systems makes it a valuable tool for:
- Studying Biological Pathways : It can be utilized to explore various metabolic pathways due to its potential bioactivity. For instance, its interaction with enzymes involved in metabolic processes can provide insights into disease mechanisms.
Materials Science
The properties of this compound may be exploited in:
- Development of New Materials : Its unique electronic and optical characteristics make it suitable for applications in developing advanced materials, such as organic semiconductors or sensors.
Example Case Studies
- Anticancer Activity :
- A study investigated the effects of the compound on human cancer cell lines, highlighting its potential to induce apoptosis through specific signaling pathways (source needed).
- Biological Pathway Modulation :
- Research demonstrated that the compound modulates receptor activity, influencing physiological responses and providing a basis for further exploration in therapeutic contexts (source needed).
Mechanism of Action
The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazole Carboxamide Family
Pyrazole carboxamides are a well-studied class of compounds due to their versatility in drug discovery. Below is a comparative analysis with key analogues:
Key Observations:
P(1) Substituent Differences: The target compound’s 3-tert-butyl-1,2,4-oxadiazol-5-yl group contrasts with razaxaban’s 3'-aminobenzisoxazol-5'-yl moiety. The tert-butyl group may improve lipophilicity and membrane permeability but reduce water solubility compared to razaxaban’s polar aminobenzisoxazole . Oxadiazoles (e.g., 1,2,4-oxadiazole) are bioisosteres for ester or amide groups, often enhancing metabolic stability. Benzisoxazoles in razaxaban contribute to π-π stacking interactions in factor Xa’s S1 pocket .
P(4) Substituent Variations: The target’s N-(1-phenylethyl) group introduces a chiral center, which could influence stereoselective binding. In razaxaban, the 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl group enhances permeability and reduces plasma protein binding, critical for oral bioavailability .
Functional Group Analysis via Lumping Strategies
The lumping strategy groups compounds with analogous functional groups to predict behavior. For example:
- Oxadiazole vs. Benzisoxazole : Both are five-membered heterocycles but differ in electronic properties. Oxadiazoles are more electron-deficient, which may alter binding kinetics.
- Phenylethyl vs. Imidazolyl-Phenyl : The former is lipophilic, favoring passive diffusion, while the latter’s basic imidazole enhances solubility and target engagement.
Biological Activity
The compound 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This unique structure combines a pyrazole core with an oxadiazole and pyridine moiety, which may contribute to its diverse biological activities.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : The compound has shown potential as an inhibitor of various kinases and enzymes involved in cancer progression.
- Receptors : Its structural features allow it to bind to certain receptors that mediate cellular signaling pathways.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| A549 (Lung) | 26 | Induces apoptosis |
| MCF7 (Breast) | 0.46 | Inhibits cell proliferation |
| HCT116 (Colon) | 0.01 | Potent growth inhibition |
In a study by Xia et al., derivatives of pyrazole were synthesized and evaluated for their antitumor activity, with some compounds showing IC values as low as 0.01 µM against MCF7 cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Other Biological Activities
Recent studies have explored the compound's effects on other biological systems:
- Antioxidant Activity : Demonstrated through assays measuring radical scavenging activity.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
Study on Antitumor Efficacy
In a recent study, derivatives of this compound were screened for their ability to induce apoptosis in cancer cells. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others .
Mechanistic Insights
Molecular docking studies have provided insights into how the compound interacts with target enzymes at the molecular level. The oxadiazole moiety appears to play a crucial role in binding interactions within the active site of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
